Quinolin-7-yl trifluoromethanesulfonate
Overview
Description
Quinolin-7-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs and other applications .
Preparation Methods
The synthesis of Quinolin-7-yl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride. One common method includes the use of 7-methoxyquinolin-4-ol as a starting material, which reacts with trifluoromethanesulfonic anhydride in the presence of a base such as 2,6-lutidine . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Chemical Reactions Analysis
Quinolin-7-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, similar to other aromatic compounds.
Cross-Coupling Reactions: It can be used in cross-coupling reactions with alkyl Grignard reagents, facilitated by iron or other metal catalysts.
Scientific Research Applications
Quinolin-7-yl trifluoromethanesulfonate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of Quinolin-7-yl trifluoromethanesulfonate is primarily related to its ability to participate in various chemical reactions. The trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the quinoline ring can interact with various molecular targets, including enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Quinolin-7-yl trifluoromethanesulfonate can be compared with other quinoline derivatives, such as:
7-chloroquinoline: Known for its antimalarial activity.
Quinolin-8-yl trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
2-chloroquinoline: Used in the synthesis of various pharmaceuticals
This compound is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
quinolin-7-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAXXSFDJDIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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